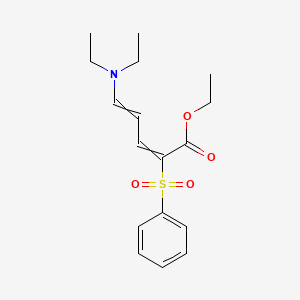

Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar sulfonyl and dienyl compounds involves intricate chemical processes. For example, the creation of synthetic equivalents for acetylene derivatives using trans-1-benzenesulfonyl-2-(trimethylsilyl)ethylene showcases the complexity of synthesizing sulfonylated compounds. These compounds engage in Diels-Alder cycloaddition to yield products that can be smoothly eliminated with fluoride ion, illustrating a method that could theoretically apply to the synthesis of Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate (Paquette & Williams, 1982).

Molecular Structure Analysis

The molecular structure of compounds containing benzenesulfonyl and dienyl groups has been extensively studied, providing insights into their complex nature. For instance, studies on similar compounds, like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, determined by X-ray diffraction, highlight the significance of molecular structure analysis in understanding the behavior and reactivity of these compounds (Nakayama et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound-like compounds can be complex. For example, the Diels-Alder reactions of ester-linked 1,3,9-decatrienes show high cis (endo) diastereoselectivities, which could be relevant to understanding the reactivity of this compound (Pearson et al., 2006).

Mechanism of Action

In vitro studies have demonstrated that Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-4-18(5-2)14-10-13-16(17(19)22-6-3)23(20,21)15-11-8-7-9-12-15/h7-14H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFPHONPCQANDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC=C(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90730581 |

Source

|

| Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160306-22-9 |

Source

|

| Record name | Ethyl 2-(benzenesulfonyl)-5-(diethylamino)penta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90730581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)